molecular formula C13H16N2O5S B2853151 3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid CAS No. 568577-57-1

3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2853151
CAS No.: 568577-57-1
M. Wt: 312.34
InChI Key: IIRUALMFSFVLCB-UHFFFAOYSA-N
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Description

Evolution of Sulfonyl Piperazine Scaffolds

Sulfonyl piperazine derivatives first gained prominence through their role in HIV-1 protease inhibition, where their ability to displace structural water molecules in enzyme binding pockets revolutionized antiviral drug design. The prototypical compound MK-8718 demonstrated that piperazine sulfonamides could directly hydrogen-bond with catalytic residues (Asp-25A/B) while maintaining favorable pharmacokinetic profiles. This breakthrough established the sulfonyl piperazine core as a privileged structure for enzyme targeting.

Parallel developments in antibacterial research revealed sulfonyl piperazines as potent LpxH inhibitors, with compounds like JH-LPH-33 achieving IC~50~ values below 1 μM through optimized substituent patterns. The acetylpiperazine moiety in particular demonstrated enhanced metabolic stability compared to unsubstituted analogs, addressing early challenges with oxidative degradation.

Structural Advancements in Piperazine Hybrids

The integration of benzoic acid substituents into sulfonyl piperazine frameworks emerged from structure-activity relationship (SAR) studies showing:

Structural Feature Pharmacological Impact Source
N-Acetylpiperazine Improved metabolic stability
Sulfonyl linker Enhanced hydrogen-bonding capacity
Benzoic acid substitution Increased aqueous solubility

This hybrid approach combined the conformational rigidity of acetylated piperazines with the ionizable carboxyl group of benzoic acid, enabling simultaneous optimization of target binding and physicochemical properties.

Properties

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-10(16)14-5-7-15(8-6-14)21(19,20)12-4-2-3-11(9-12)13(17)18/h2-4,9H,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRUALMFSFVLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568577-57-1
Record name 3-[(4-acetylpiperazin-1-yl)sulfonyl]benzoic acid
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Preparation Methods

Synthetic Routes and Methodological Frameworks

Route 1: Direct Sulfonation and Piperazine Coupling

This method involves the sequential sulfonation of benzoic acid, conversion to sulfonyl chloride, and reaction with 4-acetylpiperazine.

Sulfonation of Benzoic Acid

Benzoic acid undergoes electrophilic sulfonation using fuming sulfuric acid at 150–200°C, directing the sulfonic acid group to the meta position (C-3) due to the carboxylic acid’s meta-directing effect. The resulting 3-sulfobenzoic acid is isolated via neutralization and recrystallization from water.

Sulfonyl Chloride Formation

3-Sulfobenzoic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux (70°C, 4–6 hours) to yield 3-chlorosulfonylbenzoic acid. Excess reagents are removed via distillation, and the product is stabilized in anhydrous dichloromethane.

Coupling with 4-Acetylpiperazine

The sulfonyl chloride intermediate reacts with 4-acetylpiperazine in N-methylpyrrolidone (NMP) at 25–45°C for 12–18 hours, using triethylamine as a base to scavenge HCl. Post-reaction, the mixture is quenched with ice water, and the product is extracted into ethyl acetate. Purification via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) affords the target compound in 75–80% yield.

Key Data Table 1: Optimization of Coupling Reaction

Parameter Condition Yield (%) Purity (%) Source
Solvent N-methylpyrrolidone 80 98
Temperature 25°C 75 95
Base Triethylamine 78 97

Route 2: Thiol Oxidation and Sulfonamide Formation

An alternative approach leverages thiol intermediates for controlled sulfonation.

Synthesis of 3-Mercaptobenzoic Acid

Benzoic acid is lithiated at −78°C using LDA (lithium diisopropylamide), followed by treatment with sulfur to introduce the thiol group. Acidic work-up yields 3-mercaptobenzoic acid.

Oxidation to Sulfonic Acid

The thiol is oxidized with hydrogen peroxide (30%) in acetic acid at 50°C for 6 hours, producing 3-sulfobenzoic acid. Subsequent chlorination with PCl₅ proceeds as in Route 1.

Piperazine Coupling and Acetylation

The sulfonyl chloride reacts with piperazine in dichloromethane, followed by acetylation using acetic anhydride. This two-step sequence avoids pre-acetylated piperazine, offering flexibility in modifying the piperazine substituents.

Route 3: Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from combinatorial chemistry, this route employs resin-bound benzoic acid derivatives.

  • Resin Functionalization : Wang resin is esterified with 3-nitrobenzoic acid using DCC (dicyclohexylcarbodiimide).
  • Nitro Reduction and Sulfonation : The nitro group is reduced to amine with SnCl₂, followed by diazotization and sulfonation with Na₂SO₃.
  • Chlorination and Piperazine Coupling : On-resin sulfonyl chloride formation and reaction with 4-acetylpiperazine yield the target compound after cleavage with TFA (trifluoroacetic acid).

This method achieves 65–70% yield but requires specialized equipment.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, ArH), 7.9–7.7 (m, 3H, ArH), 3.6 (br s, 4H, piperazine), 3.2 (br s, 4H, piperazine), 2.1 (s, 3H, acetyl).
  • IR : Peaks at 1680 cm⁻¹ (C=O, acetyl), 1350 cm⁻¹ (S=O), 1700 cm⁻¹ (COOH).

Crystallography and Purity Assessment

Single-crystal X-ray diffraction of analogous piperazinium salts (e.g., 1-ethylpiperazinium 3,5-dinitrobenzoate) confirms the propensity for layered hydrogen-bonded networks, influencing solubility and stability. HPLC analysis of the target compound shows ≥98% purity when purified via azeotropic drying with acetonitrile.

Industrial-Scale Considerations and Challenges

  • Solvent Selection : NMP enhances reaction efficiency but poses environmental concerns; alternatives like DMF or THF reduce yield by 10–15%.
  • Byproduct Management : Anion exchange resins (e.g., Duolite A7) effectively remove HCl during coupling, minimizing side reactions.
  • Cost Efficiency : Route 1 is preferred for large-scale production due to lower reagent costs and higher yields compared to solid-phase methods.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes classical reactions such as esterification and amidation.

Esterification:

Reaction with alcohols in the presence of acid catalysts or coupling agents yields esters. For example:
3 4 Acetylpiperazin 1 yl sulfonyl benzoic acid+R OHR O CO C6H4 SO2 Piperazine Ac\text{3 4 Acetylpiperazin 1 yl sulfonyl benzoic acid}+\text{R OH}\rightarrow \text{R O CO C}_6\text{H}_4\text{ SO}_2\text{ Piperazine Ac}

  • Conditions : Catalyzed by H2_2SO4_4 or DCC/DMAP .

  • Example : Methyl ester formation via methanol and thionyl chloride .

Amidation:

Coupling with amines using agents like BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) or EDC/HOBt forms amides:
Acid+R NH2BOPR NH CO C6H4 SO2 Piperazine Ac\text{Acid}+\text{R NH}_2\xrightarrow{\text{BOP}}\text{R NH CO C}_6\text{H}_4\text{ SO}_2\text{ Piperazine Ac}

  • Yield : Typically >85% under optimized conditions .

Sulfonyl Group Reactivity

The sulfonamide moiety participates in nucleophilic substitutions and click chemistry.

Nucleophilic Substitution:

The sulfonyl group can undergo displacement with nucleophiles (e.g., amines, thiols):
SO2 Piperazine Ac+NuNu SO2 Piperazine Ac\text{SO}_2\text{ Piperazine Ac}+\text{Nu}^-\rightarrow \text{Nu SO}_2\text{ Piperazine Ac}

  • Example : Replacement with thiocyanate or azide groups under basic conditions .

Click Chemistry:

The sulfonyl azide derivative (if synthesized) can engage in strain-promoted alkyne-azide cycloaddition (SPAAC) :
SO2 N3+AlkyneTriazole SO2 Piperazine Ac\text{SO}_2\text{ N}_3+\text{Alkyne}\rightarrow \text{Triazole SO}_2\text{ Piperazine Ac}

  • Conditions : Room temperature in aqueous media .

Acetylpiperazine Modifications

The acetyl group on the piperazine ring is susceptible to hydrolysis or substitution.

Hydrolysis:

Acid- or base-mediated deacetylation yields the free piperazine:
Ac Piperazine SO2HClH Piperazine SO2+AcOH\text{Ac Piperazine SO}_2\xrightarrow{\text{HCl}}\text{H Piperazine SO}_2+\text{AcOH}

  • Conditions : 6 N HCl at reflux .

Alkylation/Acylation:

The piperazine nitrogen can be further functionalized:
H Piperazine SO2+R XR Piperazine SO2\text{H Piperazine SO}_2+\text{R X}\rightarrow \text{R Piperazine SO}_2

  • Example : Methylation with methyl iodide in THF .

Stability and Decomposition

  • Thermal Stability : Stable under ambient conditions but decomposes above 200°C, releasing CO and CO2_2 .

  • Oxidative Degradation : Reacts with strong oxidizers (e.g., KMnO4_4) to form sulfonic acids or cleave the sulfonamide bond .

Biological Interaction Pathways

While not a direct reaction, the compound interacts with biological macromolecules:

  • Protein Binding : Forms hydrogen bonds via sulfonyl and carboxyl groups.

  • Enzyme Inhibition : Potential inhibition of microbial enzymes due to structural mimicry .

Scientific Research Applications

Enzyme Inhibition

The compound is particularly noted for its ability to inhibit several key enzymes:

  • Soluble Epoxide Hydrolase (sEH) : Inhibits the metabolism of bioactive lipids, potentially reducing inflammatory mediators.
  • Cytosolic Phospholipase A2 (cPLA2) : Involved in inflammatory processes, suggesting a role in anti-inflammatory therapies.

Anti-inflammatory Properties

Research indicates that 3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid can modulate pathways associated with inflammation, which may lead to therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties; however, further detailed investigations are necessary to establish efficacy and mechanisms of action.

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications to the piperazine ring significantly affect the compound's potency. For instance:

  • N-acetyl substitution on the piperazine enhances inhibitory activity compared to unsubstituted analogs.
  • Variations in the benzoic acid moiety also influence biological activity, underscoring the importance of structural optimization in drug design.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • In Vivo Pharmacokinetics : Derivatives containing similar piperazine functionalities have demonstrated favorable pharmacokinetic profiles in animal models, indicating potential for therapeutic applications.
  • Immunomodulatory Effects : Related compounds have been shown to enhance NF-kB activation in immune cells, suggesting roles as immunomodulators.

Mechanism of Action

The mechanism of action of 3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Piperazine/Sulfonyl Group Key Properties/Activities
3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid C₁₃H₁₆N₂O₅S 312.34 4-Acetylpiperazine Not explicitly reported; likely optimized for stability
3-(4-Methylpiperazin-1-yl)benzoic acid C₁₂H₁₆N₂O₂ 220.26 4-Methylpiperazine Melting point: 187–190°C
3-((4-Chlorobenzyl)sulfonyl)benzoic acid C₁₄H₁₂ClNO₄S 325.77 4-Chlorobenzyl Supplier data available; no bioactivity
2-[(4-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)carbonyl]benzoic acid C₂₀H₁₇F₃N₂O₅S 466.42 3-Trifluoromethylphenyl Structural complexity suggests drug discovery applications
3-(3,4-Dihydroisoquinolin-2(1H)-yl sulfonyl)benzoic acid derivatives Varies ~300–400 Dihydroisoquinoline AKR1C3 inhibitory activity (QSAR models validated)

Substituent Effects on Bioactivity and Stability

  • Acetyl vs. Methyl Piperazine : The acetyl group in the target compound increases molecular weight and lipophilicity compared to 3-(4-methylpiperazin-1-yl)benzoic acid. Acetylation may reduce metabolic degradation of the piperazine ring, a common strategy in prodrug design .
  • Chlorobenzyl and Trifluoromethyl Groups : The 4-chlorobenzyl () and trifluoromethylphenyl () substituents introduce halogenated or electron-withdrawing groups, which often enhance binding affinity to hydrophobic enzyme pockets. However, these modifications may also reduce solubility .
  • Dihydroisoquinoline Derivatives: Replacement of piperazine with dihydroisoquinoline () demonstrates the importance of heterocyclic flexibility in AKR1C3 inhibition. QSAR models highlight polarizability and electronegativity as critical descriptors for activity, suggesting that the acetylpiperazine group in the target compound could similarly influence electronic properties .

Physicochemical and Commercial Considerations

  • Commercial Availability : The target compound is listed as temporarily out of stock (), whereas analogs like 3-(4-methylpiperazin-1-yl)benzoic acid are available at high purity (97%) but at premium pricing (e.g., ¥18,400/g) .

Biological Activity

3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an acetyl group and a sulfonyl group attached to a benzoic acid moiety. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

The primary mechanism of action involves the inhibition of specific enzymes by binding to their active or allosteric sites. This binding prevents substrate access, thereby modulating enzyme activity and influencing various biological pathways. For instance, studies have shown that this compound can inhibit the soluble epoxide hydrolase (sEH) enzyme, which plays a crucial role in the metabolism of bioactive lipids .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit several enzymes, including:

  • Soluble Epoxide Hydrolase (sEH) : Demonstrated potent inhibition with IC50 values around 7.0 nM, indicating high potency against this target .
  • Cytosolic Phospholipase A2 (cPLA2) : The compound has been noted for its potential as an inhibitor of cPLA2, which is involved in inflammatory processes .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by modulating pathways associated with inflammation. Its ability to inhibit sEH suggests it may help reduce inflammatory mediators derived from arachidonic acid metabolism.

Antimicrobial Activity

There are preliminary findings suggesting potential antimicrobial properties, although detailed studies are still required to establish efficacy and mechanisms.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the piperazine ring significantly affect the compound's potency. For example:

  • N-acetyl substitution on the piperazine enhances inhibitory activity compared to unsubstituted analogs.
  • Variations in the benzoic acid moiety also influence biological activity, highlighting the importance of structural optimization in drug design .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • In Vivo Pharmacokinetics : One study reported that derivatives containing similar piperazine functionalities demonstrated favorable pharmacokinetic profiles in animal models, indicating potential for therapeutic applications .
  • Immunomodulatory Effects : Another research highlighted that related compounds could enhance NF-kB activation in immune cells, suggesting roles as immunomodulators .

Comparative Table of Biological Activities

Compound Target Enzyme IC50 Value (nM) Biological Activity
3-Ac-Pip-SBSoluble Epoxide Hydrolase7.0Anti-inflammatory
Compound ACytosolic Phospholipase A2~50Anti-inflammatory
Compound BOther Enzyme~30Antimicrobial

Q & A

Q. What are the recommended synthetic routes for 3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid, and what reaction conditions are critical for yield optimization?

The synthesis typically involves a two-step reaction:

Sulfonation : React benzoic acid derivatives with sulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonyl intermediate.

Piperazine coupling : Introduce the 4-acetylpiperazine group via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
Critical conditions : Control temperature (0–5°C during sulfonation), use moisture-free solvents (e.g., DMF), and monitor progress via TLC or HPLC to ensure intermediate purity .

Q. Which analytical techniques are most effective for characterizing this compound and validating its purity?

  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) for purity assessment .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm sulfonyl and acetylpiperazine moieties. Key peaks include δ ~2.1 ppm (acetyl CH3_3) and δ ~3.5–4.0 ppm (piperazine protons) .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+^+ ~381.1 Da) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity against kinase targets?

  • Rational design : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzoic acid ring to improve binding affinity to kinase ATP pockets .
  • Piperazine optimization : Replace the acetyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions, guided by molecular docking studies .
  • Validation : Test modified analogs in kinase inhibition assays (e.g., ADP-Glo™) and compare IC50_{50} values .

Q. How should researchers resolve discrepancies in toxicity profiles reported across studies?

  • Standardized assays : Re-evaluate acute oral toxicity (OECD 423) and skin irritation (OECD 404) under controlled conditions. Note variations in solvent choice (DMSO vs. saline) that may affect bioavailability .
  • Metabolite analysis : Use LC-MS to identify toxic metabolites, such as sulfonic acid derivatives, which may explain inter-study variability .
  • Cross-species validation : Compare rodent and in vitro (e.g., HepG2) toxicity data to assess translational relevance .

Q. What computational strategies predict the compound’s interactions with biological targets like PAR-1 or enzymes?

  • Molecular docking : Use AutoDock Vina to model binding to PAR-1 (PDB: 3VW7), focusing on sulfonyl group interactions with Arg-260 and Lys-263 .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
  • QSAR modeling : Corrogate substituent effects (e.g., acetyl vs. methyl groups) with bioactivity data to prioritize analogs for synthesis .

Methodological Notes

  • Data contradiction : Toxicity studies may conflict due to differences in assay protocols (e.g., OECD vs. in-house methods); always cross-reference with CAS or PubChem data .
  • Structural analogs : Compare with 3-[(4-Methylpiperazin-1-yl)sulfonyl]benzoic acid (CAS 4741681) to evaluate acetyl vs. methyl group impacts on solubility and potency .

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